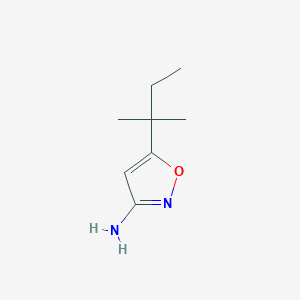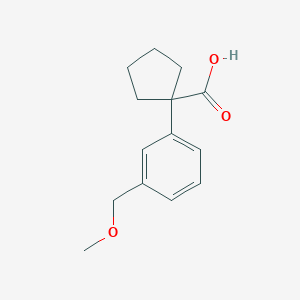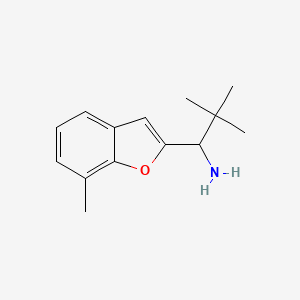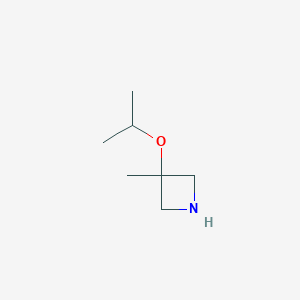
3-Methyl-3-(propan-2-yloxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(propan-2-yloxy)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yloxy)azetidine typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza-Michael addition, where an amine reacts with an α,β-unsaturated ester to form the azetidine ring .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(propan-2-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, which can be further utilized in synthetic applications .
Aplicaciones Científicas De Investigación
3-Methyl-3-(propan-2-yloxy)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective effects in brain ischemia/reperfusion injury.
Medicine: Explored as a scaffold for drug discovery, particularly in central nervous system-focused therapies.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(propan-2-yloxy)azetidine involves its interaction with molecular targets and pathways. For instance, in neuroprotection, it modulates inflammation, scavenges free radicals, and ameliorates oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . The compound’s ring strain and nitrogen atom play crucial roles in its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different reactivity profiles.
Uniqueness
3-Methyl-3-(propan-2-yloxy)azetidine is unique due to its balanced ring strain and stability, making it easier to handle compared to aziridines while still offering significant reactivity. Its applications in drug discovery and materials science highlight its versatility and importance in various fields .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-methyl-3-propan-2-yloxyazetidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-7(3)4-8-5-7/h6,8H,4-5H2,1-3H3 |
Clave InChI |
NWNVOVCJWZZWFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1(CNC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)
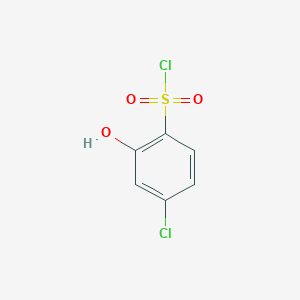

![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
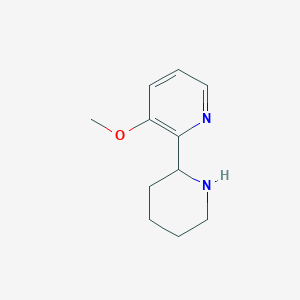
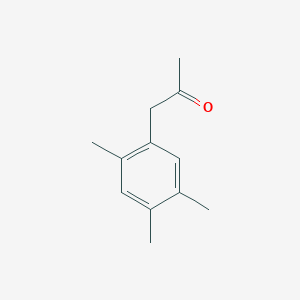

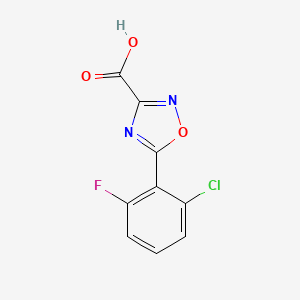
![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)

